

Dihexyl phthalate CAS number and molecular weight

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Compound of Interest		
Compound Name:	Dihexyl phthalate	
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Di-n-hexyl Phthalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of di-n-hexyl phthalate, a member of the phthalate ester class of compounds. This document details its chemical and physical properties, toxicological profile, and relevant experimental methodologies, with a focus on information pertinent to research and development.

Core Compound Information

Di-n-hexyl phthalate (DnHP) is the diester of phthalic acid and n-hexanol. It is important to distinguish it from its isomers, such as di(2-ethylhexyl) phthalate (DEHP), as their toxicological and physical properties can differ.

Quantitative Data Summary

The following table summarizes the key quantitative data for di-n-hexyl phthalate.



Property	Value	Reference
CAS Number	84-75-3	[1][2][3][4]
Molecular Weight	334.45 g/mol	[1][2][3]
Molecular Formula	C20H30O4	[1][2]
Melting Point	-58 °C	[3][5]
Boiling Point	333 °C	[6]
Density	1.01 g/cm ³	[5]
Flash Point	177 °C	[2][6]
Water Solubility	Insoluble	[5][7]
log Kow (Octanol-Water Partition Coefficient)	6.82	[8]

Toxicological Profile

Di-n-hexyl phthalate has been the subject of toxicological studies, with a primary focus on its effects as an endocrine disruptor and its impact on reproductive and developmental health.

Endocrine Disruption and Reproductive Toxicity

Studies in animal models have demonstrated that di-n-hexyl phthalate can exert adverse effects on the reproductive system.[4] In rodents, exposure has been linked to reduced fertility in both males and females, testicular atrophy, and decreased sperm counts.[4][5] The developmental toxicity of DnHP has also been observed, with high doses leading to adverse effects on offspring.[4] The mechanism of action for these effects is believed to be, at least in part, mediated through the disruption of normal endocrine signaling pathways. Phthalates, as a class, are known to interact with nuclear receptors, including the peroxisome proliferator-activated receptors (PPARs).[9][10]

Signaling Pathway Involvement

Phthalates are known to be agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR α .[1][9][10] Activation of PPAR α by phthalates can lead to a cascade of



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downstream events, including the regulation of genes involved in lipid metabolism and inflammation. This interaction is a key area of investigation for understanding the molecular mechanisms of phthalate-induced toxicity.



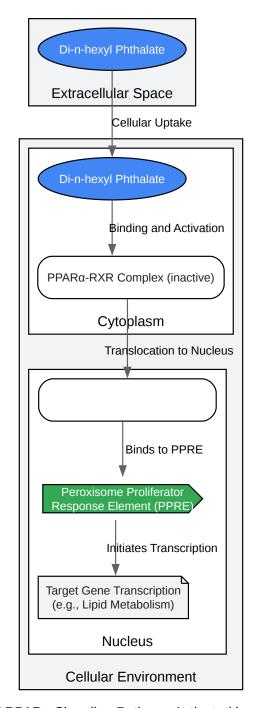


Figure 1: Simplified PPARα Signaling Pathway Activated by Di-n-hexyl Phthalate

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Experimental Protocols

The analysis of di-n-hexyl phthalate in various matrices is crucial for exposure and toxicological assessments. Below are summaries of typical experimental methodologies.

Analysis of Di-n-hexyl Phthalate in Environmental and Biological Samples

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is a general procedure for extracting phthalates from aqueous samples.

- Objective: To isolate di-n-hexyl phthalate from a liquid matrix for subsequent analysis.
- Procedure:
 - Acidify the aqueous sample (e.g., water, urine) to a pH of approximately 2 with a suitable acid.
 - Transfer a defined volume of the acidified sample to a separatory funnel.
 - Add an appropriate volume of an organic solvent (e.g., dichloromethane or a hexane/diethyl ether mixture).
 - Shake the funnel vigorously for a specified time (e.g., 2-5 minutes), ensuring to vent pressure periodically.
 - Allow the layers to separate.
 - Collect the organic layer containing the extracted phthalates.
 - Repeat the extraction process with fresh solvent for a total of three extractions.
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.



- The concentrated extract is now ready for analysis by chromatography.
- 2. Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of di-n-hexyl phthalate.[2]

- Instrumentation: Gas chromatograph equipped with a flame ionization detector.
- Column: A non-polar capillary column (e.g., DB-5 or equivalent).
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Temperature Program:
 - Initial Oven Temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/minute to 270°C.
 - Final Hold: Hold at 270°C for 11 minutes.[11]
- Injector and Detector Temperatures: Typically set at 250°C and 300°C, respectively.
- Quantification: Based on the peak area of the analyte compared to a calibration curve prepared with certified reference standards of di-n-hexyl phthalate.
- 3. Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides an alternative to GC for the analysis of phthalates.[12]

- Instrumentation: HPLC system with a UV detector.
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased to elute the more non-polar phthalates.
- Detection Wavelength: Phthalates exhibit UV absorbance around 225-230 nm.



 Quantification: Similar to GC-FID, quantification is achieved by comparing the peak area of the sample to a calibration curve of known standards.

In Vitro Toxicity Assays

Nuclear Receptor Activation Assay

This type of assay is used to determine if a compound can activate a specific nuclear receptor, such as PPAR α .

- Principle: A cell line is genetically engineered to express the nuclear receptor of interest and a reporter gene (e.g., luciferase) that is under the control of a response element for that receptor.
- Procedure:
 - Culture the reporter cell line in appropriate media.
 - Expose the cells to various concentrations of di-n-hexyl phthalate. Include a vehicle control (e.g., DMSO) and a known positive control agonist.
 - After an incubation period (e.g., 24 hours), lyse the cells.
 - Measure the activity of the reporter gene product (e.g., luminescence for luciferase).
 - An increase in reporter gene activity indicates that di-n-hexyl phthalate has activated the nuclear receptor.

Conclusion

Di-n-hexyl phthalate is a compound of interest for researchers in toxicology and drug development due to its potential endocrine-disrupting properties. Understanding its chemical characteristics, toxicological profile, and the analytical methods for its detection is essential for assessing its risk to human health and the environment. The interaction of DnHP with signaling pathways such as the PPAR α pathway provides a molecular basis for its observed biological effects and is a key area for further investigation.



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